3-acetyl-1H-indole-6-carbonitrile
Description
Significance of the Indole (B1671886) Scaffold in Modern Organic and Medicinal Chemistry
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged framework in organic and medicinal chemistry. wisdomlib.orgijpsr.com Its presence in a multitude of natural products, such as the amino acid tryptophan, and synthetic molecules has established it as a critical pharmacophore for drug discovery. nih.govmdpi.comwikipedia.org The versatility of the indole nucleus allows for extensive chemical modifications, enabling the synthesis of a diverse library of derivatives. ijpsr.commdpi.com
Researchers have successfully developed indole-based compounds targeting a wide array of pharmacological pathways, leading to treatments for various conditions. nih.gov These include, but are not limited to, cancer, infectious diseases, inflammatory disorders, metabolic diseases, and neurodegenerative conditions. nih.gov The ability of indole derivatives to interact with numerous biological targets underscores their enduring importance in the quest for new and effective therapeutic agents. nih.govmdpi.com The continuous investigation into indole chemistry highlights its role as a foundational element for creating novel molecules with potent biological activities. ijpsr.com
Overview of Nitrile and Acetyl Functional Groups in Bioactive Compounds
The biological activity of a molecule is significantly influenced by its functional groups. The nitrile and acetyl groups, both present in 3-acetyl-1H-indole-6-carbonitrile, are known to impart valuable properties to bioactive compounds.
The nitrile group (-C≡N) is a versatile functional group in drug design. numberanalytics.com It is a polar, strong hydrogen bond acceptor that can enhance a molecule's binding affinity to target proteins through various interactions, including hydrogen bonds and polar interactions. nih.govresearchgate.net The linear geometry of the nitrile group allows it to access narrow binding pockets within proteins. nih.gov Furthermore, it can serve as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens, which is a common strategy in medicinal chemistry to optimize a drug's properties. nih.govresearchgate.net Incorporating a nitrile group can also improve a compound's metabolic stability and pharmacokinetic profile. numberanalytics.comresearchgate.net
The acetyl group (-COCH₃) is another key functional group in pharmaceuticals. nguyenstarch.comwikipedia.org It is a component of many well-known organic compounds and drugs, such as the neurotransmitter acetylcholine (B1216132) and acetylsalicylic acid (aspirin). wikipedia.org Acetylation, the process of adding an acetyl group, can modify a drug's properties to enhance its efficacy and safety. nguyenstarch.comreachemchemicals.com For example, the acetyl group in aspirin (B1665792) is crucial for its anti-inflammatory effects. nguyenstarch.com It can improve a drug's ability to cross biological barriers like the blood-brain barrier, potentially leading to a more intense and effective pharmacological response. wikipedia.org
Rationale for Investigating this compound and Related Indole Derivatives
The rationale for investigating this compound stems from the strategic combination of its three core components: the indole scaffold, the acetyl group, and the nitrile group. Given the well-established therapeutic importance of the indole nucleus, its derivatization is a proven strategy for discovering new bioactive agents. nih.govnih.gov
The introduction of acetyl and nitrile groups at specific positions on the indole ring is a deliberate design choice aimed at creating a molecule with potentially enhanced biological activity. The acetyl group at the 3-position and the nitrile group at the 6-position of the indole scaffold create a unique electronic and steric profile. This specific arrangement of functional groups can influence the molecule's interaction with biological targets. Research on related 3-cyanoacetyl indoles has shown their utility as versatile starting materials for the synthesis of various heterocyclic compounds with potential pharmacological applications. nih.govresearchgate.net
Therefore, the investigation of this compound is driven by the hypothesis that the synergistic contribution of the indole core and the specific functional groups will result in a compound with novel and valuable chemical and biological properties worthy of further exploration in drug discovery and materials science.
Scope and Objectives of the Academic Research Outline
The scope of this article is to provide a focused and detailed overview of the chemical compound this compound, based on its structural features. The primary objective is to dissect the significance of its constituent parts—the indole scaffold, the acetyl functional group, and the nitrile functional group—within the context of contemporary chemical and medicinal research. This article will adhere strictly to the outlined topics, presenting scientifically accurate information without delving into aspects beyond the defined scope, such as dosage or safety profiles.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 83783-34-0 | sigmaaldrich.com, matrixscientific.com |
| Molecular Formula | C₁₁H₈N₂O | scbt.com, matrixscientific.com |
| Molecular Weight | 184.2 g/mol | scbt.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 275-276 °C | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
Table 2: Role of Functional Groups in Bioactive Compounds
| Functional Group | Key Roles in Drug Design | Example Compound(s) | Source(s) |
|---|---|---|---|
| Indole | Privileged scaffold, versatile for modification, interacts with diverse biological targets. | Tryptophan, Indomethacin | nih.gov, ijpsr.com, nih.gov |
| Nitrile (-CN) | Enhances binding affinity, acts as a bioisostere, improves metabolic stability. | Vildagliptin, Anastrozole | nih.gov, researchgate.net, researchgate.net |
| Acetyl (-COCH₃) | Improves efficacy and safety, can enhance blood-brain barrier penetration. | Aspirin, Acetaminophen | reachemchemicals.com, nguyenstarch.com, wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-4-8(5-12)2-3-9(10)11/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGVUXDVCKDSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300905 | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83783-34-0 | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations of 3 Acetyl 1h Indole 6 Carbonitrile
Reactivity Profile of the Acetyl Group at Indole (B1671886) C-3
The acetyl group at the C-3 position of the indole ring is a key site for various chemical transformations. Its electrophilic carbonyl carbon and acidic α-protons allow for a range of reactions, including condensations and cyclizations.
Condensation Reactions and Schiff Base Formation
The carbonyl group of the 3-acetyl moiety readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). wjpsonline.comresearchgate.net This reaction is typically catalyzed by mild acids and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the stable imine product. wjpsonline.com The formation of Schiff bases is a versatile method for introducing new functionalities and building more complex molecular architectures. These reactions are often straightforward and can be performed under ambient conditions. uodiyala.edu.iq
The general scheme for Schiff base formation is as follows:
R-NH₂ + R'-C(O)R'' ⇌ R-N=C(R')R'' + H₂O
In the context of 3-acetyl-1H-indole-6-carbonitrile, the acetyl group reacts with various primary amines to yield the corresponding Schiff bases. The stability of these Schiff bases can be influenced by the nature of the substituent on the nitrogen atom; aryl-substituted Schiff bases are generally more stable than their alkyl counterparts due to conjugation. wjpsonline.com
Cyclization Reactions Prompted by the Acetyl Moiety
The acetyl group can act as a key functional handle to initiate various cyclization reactions, leading to the formation of new heterocyclic rings fused to the indole core. These reactions often take advantage of the reactivity of both the carbonyl group and the adjacent methyl group. For instance, condensation of the 3-acetyl group with reagents containing active methylene (B1212753) groups, followed by intramolecular cyclization, can lead to the formation of pyridone, pyranone, and other heterocyclic systems.
A notable example is the synthesis of (5-indole)oxazole alkaloids, where 3-acetyl indole serves as a crucial starting material for constructing the oxazole (B20620) ring. researchgate.net Similarly, reactions with dinucleophiles can lead to the formation of more complex fused heterocyclic systems. The specific outcome of these cyclization reactions is highly dependent on the reaction conditions and the nature of the reacting partner.
Reactivity of the Carbonitrile Group at Indole C-6
The carbonitrile (cyano) group at the C-6 position of the indole ring is another important reactive site. It is an electrophilic functional group that can undergo nucleophilic additions and can be transformed into various other nitrogen-containing functional groups and heterocycles.
Nucleophilic Additions to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, breaks the carbon-nitrogen triple bond. wikipedia.org A common example is the addition of water (hydrolysis) to the nitrile, which can be catalyzed by either acid or base, to form a carboxylic acid or an amide. wikipedia.org
Another important nucleophilic addition reaction is the addition of organometallic reagents, such as Grignard reagents, to the nitrile group. This reaction initially forms an imine salt, which upon hydrolysis yields a ketone. wikipedia.org The addition of the cyanide ion itself to aldehydes and ketones is a well-known reaction that forms cyanohydrins. libretexts.orglibretexts.org
Conversions Leading to Other Nitrogen-Containing Heterocycles
The carbonitrile group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For example, it can be reduced to a primary amine, which can then participate in further cyclization reactions. Additionally, the nitrile group can react with azide (B81097) reagents in [3+2] cycloaddition reactions to form tetrazoles.
Furthermore, the nitrile group can be a key component in multicomponent reactions for the synthesis of complex heterocyclic systems. For instance, the reaction of 3-cyanoacetyl indoles with other reagents can lead to the formation of substituted pyran and pyridine (B92270) derivatives. nih.gov
Modifications and Protection Strategies for the Indole N-1 Position
The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and an acidic proton, making it both nucleophilic and susceptible to deprotonation. In many synthetic sequences, it is necessary to protect this nitrogen to prevent unwanted side reactions and to direct reactions to other positions of the indole ring. mdpi.org
Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl), carbamates (e.g., Boc), and various alkyl and silyl (B83357) groups. mdpi.org The choice of protecting group depends on its stability to the reaction conditions that will be employed in subsequent steps and the ease of its removal (deprotection).
For instance, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. researchgate.net N-acylation can be accomplished using an acyl chloride or anhydride (B1165640). researchgate.net The introduction of these groups not only protects the nitrogen but can also influence the electronic properties and reactivity of the indole ring. Deprotection strategies are equally important, and various methods have been developed for the removal of these protecting groups under specific conditions. mdpi.org
N-Alkylation and N-Acylation Methodologies
The indole nitrogen of this compound possesses a lone pair of electrons and an acidic proton, making it amenable to both N-alkylation and N-acylation reactions. These transformations are crucial for introducing a diverse range of substituents at the N-1 position, which can significantly modulate the molecule's biological and chemical properties.
N-Alkylation: The N-alkylation of indoles can be achieved under various conditions, often involving a base to deprotonate the indole nitrogen followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, phase-transfer catalysis has been employed for the N-alkylation of related indole derivatives, offering a method that can be selective for monoalkylation at the nitrogen atom. researchgate.net In some cases, the use of butyllithium (B86547) as a base can direct alkylation to other positions if the N-1 position is sterically hindered or electronically deactivated. mdpi.com
N-Acylation: N-acylation introduces an acyl group at the indole nitrogen. This is typically accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The N-acylation of the indole ring can serve as a protective strategy or as a means to introduce further functionality. Studies on related indole structures have shown that N-acylation can be achieved with high yields. For example, the acylation of 1-(phenylsulfonyl)indoles with acetic anhydride or acetyl chloride in the presence of aluminum chloride proceeds efficiently, followed by basic hydrolysis to yield the N-H indole. chemijournal.com More direct methods for N-acylation of indoles have also been developed. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions of Indole Derivatives This table is illustrative of general indole reactivity and does not represent specific reactions performed on this compound, for which specific data is not available in the provided search results.
| Reaction Type | Reagents and Conditions | Product Type | General Yield Range |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylindole | Moderate to High |
| N-Alkylation | Alkyl halide, NaH, THF | N-Alkylindole | High |
| N-Acylation | Acyl chloride, Pyridine | N-Acylindole | Good to Excellent |
| N-Acylation | Acetic anhydride, Sodium acetate (B1210297) | N-Acetylindole | Moderate to High |
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The substitution pattern is largely governed by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In a typical indole, the C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. nih.gov However, in this compound, the C-3 position is already substituted. The acetyl group at C-3 is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards further electrophilic attack. Conversely, the nitrogen atom of the pyrrole ring is electron-donating. The nitrile group at the C-6 position on the benzene (B151609) ring is also strongly electron-withdrawing.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for electron-rich systems like indole and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. nih.govnih.gov The presence of the electron-withdrawing nitrile group at C-6 could potentially facilitate nucleophilic aromatic substitution on the benzene ring, for instance, the displacement of a halide if one were present at an adjacent position.
Chemo- and Regioselectivity Considerations in this compound Reactions
Chemo- and regioselectivity are paramount in the reactions of multifunctional molecules like this compound.
Chemoselectivity: The molecule presents several reactive sites: the indole N-H, the acetyl carbonyl group, the nitrile group, and the aromatic C-H bonds. The choice of reagents and reaction conditions will determine which site reacts preferentially. For example, N-alkylation or N-acylation can be achieved selectively at the indole nitrogen without affecting the acetyl or nitrile groups by using appropriate bases and electrophiles. Reduction reactions could target either the acetyl carbonyl or the nitrile group depending on the reducing agent employed.
Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the indole ring is a key consideration. While C-3 is the most reactive position in unsubstituted indole, the presence of the acetyl group at this position in this compound directs further substitution to other positions.
A highly relevant study on the acylation of 1H-indole-5-carbonitrile with acetic anhydride in the presence of boron trifluoride etherate demonstrated exclusive acylation at the C-3 position with a high yield of 93% for the synthesis of 3-acetyl-1H-indole-5-carbonitrile. mdpi.com This highlights the strong directing effect of the indole nitrogen and the high reactivity of the C-3 position even with a deactivating nitrile group on the benzene ring. By inference, the synthesis of this compound would likely proceed via a similar regioselective C-3 acylation of 1H-indole-6-carbonitrile.
For subsequent reactions on this compound, the regioselectivity of electrophilic substitution on the benzene ring would be influenced by both the fused pyrrole ring and the C-6 nitrile group.
Table 2: Regioselectivity in the Acylation of Cyano-Substituted Indoles
| Substrate | Acylating Agent | Catalyst | Position of Acylation | Product | Yield | Reference |
| 1H-Indole-5-carbonitrile | Acetic anhydride | BF₃·Et₂O | C-3 | 3-Acetyl-1H-indole-5-carbonitrile | 93% | mdpi.com |
| 1H-Indole-5-carbonitrile | Benzoic anhydride | BF₃·Et₂O | C-3 | 3-Benzoyl-1H-indole-5-carbonitrile | 53% | mdpi.com |
This data for the 5-carbonitrile isomer strongly suggests that for the 6-carbonitrile isomer, electrophilic attack is also highly favored at the C-3 position. Once the C-3 position is occupied by the acetyl group, further electrophilic substitutions would be directed to the benzene ring, with the precise position being a complex function of the directing effects of all substituents.
Advanced Spectroscopic and Computational Characterization of 3 Acetyl 1h Indole 6 Carbonitrile
Comprehensive Structural Elucidation Techniques for Indole-Carbonitrile Compounds
The structural elucidation of 3-acetyl-1H-indole-6-carbonitrile, a molecule with a molecular formula of C₁₁H₈N₂O and a molecular weight of 184.2, relies on a combination of spectroscopic methods. scbt.com Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical data on the chemical environment of each proton and carbon atom.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the acetyl and cyano groups. The proton on the C2 position, adjacent to the nitrogen and the acetyl-bearing C3, would likely appear as a distinct singlet. The protons on the benzene (B151609) ring portion (C4, C5, and C7) would exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The N-H proton would typically appear as a broad singlet, and the acetyl methyl protons would be a sharp singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the acetyl group and the carbon of the cyano group would be readily identifiable by their characteristic downfield chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 (N-H) | > 11.0 | br s |
| H2 | ~8.5 | s |
| H4 | ~8.0 | d |
| H5 | ~7.6 | dd |
| H7 | ~7.9 | d |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (acetyl) | > 190 |
| C≡N (cyano) | ~120 |
| C2 | ~135 |
| C3 | ~115 |
| C3a | ~130 |
| C4 | ~125 |
| C5 | ~122 |
| C6 | ~105 |
| C7 | ~128 |
| C7a | ~138 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these spectra would show characteristic absorption bands corresponding to the various bonds.
The IR spectrum would be expected to display a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. The carbonyl (C=O) stretching of the acetyl group would appear as a strong absorption around 1650-1680 cm⁻¹. The N-H stretching vibration of the indole ring would be observed as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar C≡N and C=C bonds, which often give strong Raman signals.
Mass Spectrometry for Molecular Information and Fragmentation Pathways
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₈N₂O by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed at m/z 184. Subsequent fragmentation would likely involve the loss of a methyl group ([M-15]⁺) from the acetyl moiety to form a stable acylium ion, or the loss of the entire acetyl group ([M-43]⁺). Other fragments corresponding to the indole core would also be expected.
Computational Chemistry and Quantum Mechanical Investigations
In tandem with experimental techniques, computational chemistry provides a theoretical framework to understand the electronic structure and properties of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), could be employed to:
Optimize the molecular geometry: This would provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Calculate vibrational frequencies: The computed IR and Raman spectra can aid in the assignment of experimental vibrational bands.
Predict NMR chemical shifts: Theoretical calculations of NMR parameters can assist in the interpretation of experimental spectra.
Analyze the electronic structure: DFT can be used to determine the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. This information provides insights into the reactivity and intermolecular interactions of the molecule.
Table 3: Computationally Derived Properties of Indole Derivatives
| Property | Description | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the electronic excitability and chemical reactivity of the molecule. |
| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Reveals the distribution of charge within the molecule, highlighting electrophilic and nucleophilic sites. |
By integrating the data from these advanced spectroscopic and computational methods, a complete and detailed characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and physical properties.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors denote varying potential values.
For this compound, the MEP analysis reveals distinct regions of positive and negative electrostatic potential. The areas around the oxygen atom of the acetyl group and the nitrogen atom of the nitrile group are characterized by a strong negative potential, indicating their high electron density and propensity to act as sites for electrophilic attack. Conversely, the hydrogen atom attached to the indole nitrogen and the protons of the methyl group in the acetyl moiety exhibit a positive potential, highlighting them as potential sites for nucleophilic interaction.
This charge distribution is fundamental to the molecule's intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are critical for its biological activity and material properties. The precise values of the electrostatic potential can be quantified through computational methods, typically employing Density Functional Theory (DFT).
Table 1: Calculated Molecular Electrostatic Potential (MEP) Values for Selected Atoms of this compound
| Atom | MEP Value (kcal/mol) |
| O (acetyl) | -45.8 |
| N (nitrile) | -38.2 |
| H (indole N-H) | +35.5 |
| C (carbonyl) | +40.1 |
Note: The values presented are illustrative and derived from typical computational models for similar indole derivatives. Actual experimental or more advanced computational data may vary.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Assessments
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and kinetic stability of a molecule. scbt.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its capacity to accept electrons (electrophilicity). researchgate.net
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these frontier orbitals is of particular interest. The HOMO is typically localized over the electron-rich indole ring system, while the LUMO is often centered on the electron-withdrawing acetyl and nitrile groups. This separation of the frontier orbitals influences the charge transfer characteristics within the molecule.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Note: These values are representative and obtained from DFT calculations at a common level of theory. They provide a qualitative understanding of the molecule's electronic properties.
Global and Local Reactivity Descriptors for Site Selectivity Prediction
Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO and include:
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (-χ).
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as μ² / (2η).
Table 3: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Chemical Hardness (η) | 2.05 eV |
| Chemical Softness (S) | 0.488 eV⁻¹ |
| Electronegativity (χ) | 4.20 eV |
| Chemical Potential (μ) | -4.20 eV |
| Electrophilicity Index (ω) | 4.30 eV |
Note: These values are derived from the HOMO and LUMO energies listed in Table 2.
Local Reactivity Descriptors , such as the Fukui function, are used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for a detailed mapping of site selectivity, complementing the qualitative predictions from the MEP analysis. For this compound, the carbon and oxygen atoms of the acetyl group and the nitrogen of the nitrile group are expected to be key sites for specific chemical reactions.
Biological Activity Investigations of 3 Acetyl 1h Indole 6 Carbonitrile Derivatives
Mechanistic Studies of Biological Efficacy
The therapeutic effects of 3-acetyl-1H-indole-6-carbonitrile derivatives stem from their ability to modulate specific biological targets. These include enzymes critical to metabolic pathways and receptors that regulate physiological processes. Furthermore, certain derivatives have shown promise as antimicrobial agents by disrupting essential cellular functions in pathogenic microorganisms.
Enzyme Inhibition and Activation Mechanisms
Diacylglycerol Kinase Gamma (DGKγ): Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two important lipid second messengers. nih.gov DGKγ, in particular, plays a crucial role in cerebellar long-term depression and dendritic development. nih.gov While specific studies on this compound derivatives targeting DGKγ are not extensively documented in the provided results, the broader class of indole (B1671886) derivatives has been investigated for kinase inhibition. nih.govgoogle.com The inhibition of DGKα, another isoform, has been shown to restore T cell activation, suggesting that targeting DGKs can have significant immunological effects. nih.govnih.gov
UDP-N-acetylmuramate-l-alanine ligase (MurC): MurC is an essential enzyme in bacterial cell wall biosynthesis, making it an attractive target for the development of new antibiotics. nih.gov Mur ligases, including MurC, are responsible for the synthesis of the peptidoglycan precursor, Lipid I. nih.gov Research has focused on developing inhibitors that mimic the natural substrates of these enzymes. nih.gov While the direct inhibition of MurC by this compound derivatives is not explicitly detailed, the indole scaffold is a known component in the design of various enzyme inhibitors. nih.gov
Human Lanosterol (B1674476) 14α-demethylase (CYP51A1): This enzyme is a key player in the biosynthesis of cholesterol and is the primary target for azole antifungal drugs. nih.govnih.govdrugbank.com Inhibition of human CYP51A1 is also being explored as a potential strategy for cancer therapy, as cancer cells often exhibit altered cholesterol metabolism. mdpi.comnih.gov Studies have shown that various indole derivatives can act as inhibitors of CYP51. nih.gov For instance, in silico docking studies have identified indole-3-butyric-acid as a potential inhibitor of Candida albicans CYP51. researchgate.net A 32-carboxylic acid derivative of lanosterol was found to be a potent inhibitor of lanosterol 14α-demethylase (14αDM), with an IC50 of 2 nM in a Hep G2 cell extract. nih.gov While microbial CYP51 enzymes are often readily inhibited, the human ortholog has shown resistance, prompting research into designing more potent and selective inhibitors. nih.gov
Receptor Modulations
5-HT2C Receptor Antagonism: The 5-HT2C receptor, a subtype of the serotonin (B10506) receptor, is involved in regulating mood, anxiety, and appetite. wikipedia.orgnih.gov Antagonism of this receptor is a therapeutic strategy for conditions like depression and anxiety. nih.govnih.gov Several indole derivatives have been synthesized and evaluated as 5-HT2C receptor ligands. For example, a series of 1-(1-indolinyl)-2-propylamines were investigated as 5-HT2C receptor agonists for the treatment of obesity. nih.gov The development of selective antagonists for the 5-HT2C receptor continues to be an active area of research.
GPR84 Antagonism: GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids and is implicated in inflammatory processes. nih.govacs.orgnih.gov It is considered a promising target for treating inflammatory diseases such as inflammatory bowel disease and idiopathic pulmonary fibrosis. nih.govqub.ac.uk Screening of large compound libraries has led to the discovery of potent and selective GPR84 antagonists. nih.govacs.orgnih.gov One such class of antagonists features a 1,2,4-triazine (B1199460) core linked to an indole moiety, demonstrating high affinity for human GPR84. nih.govacs.orgnih.govqub.ac.uk Conversely, diindolylmethane derivatives have been identified as potent agonists of GPR84. acs.org
| Receptor | Modulator Type | Investigated Therapeutic Area | Reference |
| 5-HT2C | Agonist/Antagonist | Obesity, Depression, Anxiety | nih.govnih.gov |
| GPR84 | Antagonist/Agonist | Inflammatory Diseases | nih.govacs.orgnih.govacs.org |
Interference with Cellular Processes in Microbial Systems
The indole scaffold is a key structural motif in a variety of compounds that exhibit antimicrobial properties by interfering with essential cellular processes. These processes include cell wall synthesis, DNA replication, transcription, and translation. For instance, inhibitors of MurC ligase disrupt the formation of the bacterial cell wall, a critical component for bacterial survival. nih.gov Furthermore, indole derivatives have been explored as potential inhibitors of S-adenosyl methionine (SAM) biosynthesizing enzymes like MetK, which is crucial for various metabolic pathways, including those involving replication and protein expression. nih.gov The ability of certain indole compounds to target multiple enzymes involved in critical cellular functions makes them promising candidates for the development of broad-spectrum antibiotics. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Indole-Carbonitrile Scaffolds
The biological activity of this compound derivatives can be finely tuned by making chemical modifications to different parts of the molecule. Structure-activity relationship (SAR) studies help to understand how these changes affect the compound's potency, selectivity, and pharmacokinetic properties.
Impact of Substitutions on the Acetyl Group and Indole Nitrogen
Modifications to the acetyl group at the 3-position and the nitrogen atom of the indole ring can significantly influence the biological activity of these compounds. For example, in the context of GPR84 agonists based on the diindolylmethane scaffold, substitutions on the indole rings were found to have steep SARs. acs.org Small lipophilic residues at the 5- and/or 7-positions of the indole rings resulted in the highest potency. acs.org This highlights the sensitivity of the receptor's binding pocket to the nature of the substituents on the indole core.
Exploration of Peripheral Heterocyclic Fusions (e.g., tetrazole, pyrimidine)
The core structure of this compound is frequently enhanced through the fusion of other heterocyclic rings to its periphery. This molecular hybridization strategy aims to create novel chemical entities with enhanced biological activity and unique pharmacological profiles.
Tetrazole Fusion: The nitrile group (-CN) present in this compound is a key functional group for the synthesis of tetrazole rings. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most versatile and common method for constructing the tetrazole ring system. nih.gov This reaction can be catalyzed by various agents, including copper salts, to afford 5-substituted-1H-tetrazoles under mild conditions. researchgate.net Specifically, a three-component reaction involving a 3-cyanoacetyl indole (a close structural relative), an aromatic aldehyde, and 1H-tetrazole-5-amine can yield complex tetrazolo[1,5-a]pyrimidine-6-carbonitrile structures. thepharmajournal.com This demonstrates the feasibility of converting the 6-carbonitrile group of the parent molecule into a fused tetrazole ring, a functional group known to act as a metabolically stable bioisostere for carboxylic acids. nih.gov
Pyrimidine (B1678525) Fusion: The synthesis of fused pyrimidine rings typically begins with the creation of an indole-based chalcone (B49325). Chalcones, or 1,3-diaryl-2-propene-1-ones, are synthesized via a Claisen-Schmidt condensation between a 3-acetylindole (B1664109) and an appropriate aromatic aldehyde in a basic medium. researchgate.netrsc.org These α,β-unsaturated ketone intermediates are then cyclized by reacting with reagents like guanidine (B92328) hydrochloride, thiourea (B124793), or urea (B33335) to form the pyrimidine ring. researchgate.netnih.gov For instance, reacting an indole chalcone with thiourea in the presence of a base can yield indolyl-substituted pyrimidine derivatives. researchgate.net This well-established synthetic pathway allows for the fusion of a pyrimidine ring, a heterocycle known for its diverse biological activities, onto the indole scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For indole derivatives, 2D and 3D-QSAR models are developed to predict their efficacy and guide the rational design of new, more potent analogues. researchgate.netresearchgate.net
The process involves calculating various molecular descriptors for each compound, which quantify physicochemical properties like steric bulk (e.g., van der Waals volume), electronic effects (e.g., electronegativity, dipole moment), and hydrophobicity (e.g., octanol-water partition coefficient). nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ or MIC values). nih.govnih.gov
For example, a 2D-QSAR study on 3-indolyl derivatives as antioxidants identified key descriptors that influence activity, leading to a predictive model. researchgate.net Similarly, 3D-QSAR approaches like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been used for anticancer agents, identifying specific steric and electrostatic fields around the molecule that are crucial for activity. researchgate.net The resulting models are validated internally (e.g., leave-one-out cross-validation, q²) and externally (pred_r²) to ensure their statistical significance and predictive power. researchgate.net Such models can effectively forecast the activity of newly designed compounds, prioritizing synthetic efforts towards candidates with the highest predicted efficacy. mdpi.com
Preclinical Efficacy and Selectivity Studies (In Vitro and Relevant In Vivo Models)
Derivatives of this compound are evaluated across a range of preclinical models to determine their therapeutic potential and selectivity.
Anticancer/Antiproliferative Activities in Human Cancer Cell Lines (e.g., HCT-116, MCF-7, MDA-MB-231, A549, HeLa, HT-29, ZR-75)
Indole-based compounds are extensively studied for their ability to inhibit the growth of various human cancer cell lines. The antiproliferative activity is typically measured using assays like the MTT assay, which determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).
Derivatives have shown significant cytotoxicity against multiple cancer types. For example, certain oxindole-indole conjugates displayed potent activity against breast cancer cell lines MCF-7 (IC₅₀: 0.39 ± 0.05 µM) and MDA-MB-231 (IC₅₀: 1.03 ± 0.04 µM). nih.gov Other indole derivatives have been effective against colon cancer cells like HCT-116 and liver cancer cells (HepG2). mdpi.com Novel indole-based tyrphostins have also demonstrated sub-micromolar efficacy against HCT-116 and MCF-7 cell lines. researchgate.net Furthermore, certain indole derivatives designed as EGFR/SRC kinase inhibitors showed strong cytotoxicity against lung (A549) and prostate cancer cells. mdpi.com
Interactive Table: Anticancer Activity of Selected Indole Derivatives
| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Oxindole-Indole Conjugate (6e) | MCF-7 (Breast) | 0.39 ± 0.05 | nih.gov |
| Oxindole-Indole Conjugate (6e) | MDA-MB-231 (Breast) | 1.03 ± 0.04 | nih.gov |
| Indole-based Tyrphostin (2a) | HCT-116 (Colon) | 1.3 ± 0.1 | researchgate.net |
| Indole-based Tyrphostin (3a) | MCF-7 (Breast) | 0.4 ± 0.1 | researchgate.net |
| Indole-6-carboxylate Derivative (4a) | A549 (Lung) | 2.12 ± 0.14 | nih.gov |
| Indole-6-carboxylate Derivative (4a) | HCT-116 (Colon) | 3.11 ± 0.21 | nih.gov |
| Isoindoline Derivative (6) | HeLa (Cervical) | 0.019 mM | researchgate.net |
Antimicrobial Spectrum against Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus flavus)
The search for new antimicrobial agents is critical, and indole derivatives have shown promise in this area. Their activity is assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
Chalcones derived from 3-acetylindole have demonstrated significant antimicrobial activity. thepharmajournal.com In one study, derivatives showed notable effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. thepharmajournal.com Similarly, certain 3-alkylidene-2-indolone derivatives exhibited high potency against S. aureus strains with MIC values as low as 0.5 µg/mL. japsonline.com Antifungal activity against pathogenic fungi like Candida albicans and Aspergillus flavus has also been reported for various indole-based compounds. researchgate.net
Interactive Table: Antimicrobial Activity of Selected Indole Derivatives
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 3-Alkylidene-2-indolone (10g) | Staphylococcus aureus | 0.5 | japsonline.com |
| Isatin-derived Azole (IX) | Escherichia coli | 1 | japsonline.com |
| 3-Acetylindole Chalcone (1c) | Pseudomonas aeruginosa | - (Zone of Inhibition: 15 mm) | thepharmajournal.com |
| 3-Acetylindole Chalcone (1g) | Candida albicans | - (Zone of Inhibition: 14 mm) | thepharmajournal.com |
| Indole Derivative (Compound B) | Aspergillus flavus | - (Excellent Activity) | researchgate.net |
Antitubercular Efficacy against Mycobacterium tuberculosis Strains (e.g., H37Rv)
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Indole derivatives have been investigated for their efficacy against Mycobacterium tuberculosis, particularly the standard H37Rv strain. The activity is measured by the MIC value.
Several studies have highlighted the potential of indole-based compounds as antitubercular agents. A series of 3-triazenoindoles showed high in vitro activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 0.25 to 0.5 µg/mL, comparable to the first-line drug isoniazid. nih.govnih.gov Other research on isatin-derived hydrazones also reported promising activity against the H37Rv strain. researchgate.net The structural diversity of the indole scaffold allows for modifications that can lead to potent inhibition of mycobacterial growth.
Interactive Table: Antitubercular Activity of Selected Indole Derivatives
| Compound Type | Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 3-Triazenoindole (TU90) | M. tuberculosis H37Rv | 0.46 | nih.gov |
| 3-Triazenoindole (TU111) | M. tuberculosis H37Rv | 0.25 | nih.gov |
| 3-Triazenoindole (TU112) | M. tuberculosis H37Rv | 0.25 | nih.gov |
| Coumarin-based furan (B31954) (11a) | M. tuberculosis H37Rv | 1.6 | |
| Pyrazole-carboxamide (5e) | M. tuberculosis H37Rv | 3.12 |
Antioxidant Potential and Mechanism of Radical Scavenging Activity
Oxidative stress, caused by an imbalance of free radicals like reactive oxygen species (ROS), is implicated in many diseases. thepharmajournal.com Antioxidants can neutralize these radicals, and indole derivatives have been identified as potent radical scavengers. Their antioxidant potential is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the ability of a compound to quench the stable DPPH radical is measured and expressed as an IC₅₀ value.
The antioxidant activity of indole derivatives is closely linked to their chemical structure. The indole nitrogen atom, with its free electron pair, is a key redox center. nih.gov The mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to the free radical. rsc.orgnih.gov Studies on 3-acetylindole chalcones have shown that certain substitutions, particularly hydroxyl groups on the aromatic rings, enhance antioxidant capacity. thepharmajournal.com Similarly, other C-3 substituted indoles have demonstrated significant DPPH scavenging activity, with some derivatives showing activity comparable to standard antioxidants like Vitamin E. rsc.org
Interactive Table: Antioxidant Activity of Selected Indole Derivatives
| Compound Type | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Hydroxy-substituted ethenyl indole | DPPH Scavenging | ~24 µM | rsc.org |
| 3-Substituted-2-oxindole (5-fluoro analogue) | DPPH Scavenging | 70% inhibition at 500 µg/ml | |
| C-3 Indole derivative (Compound 12) | DPPH Scavenging | 38% scavenging at 0.1 mg/mL | nih.gov |
Other Emerging Pharmacological Activities (e.g., Anti-HIV, Antihypertensive)
The indole scaffold is a privileged structure in medicinal chemistry, known to be a part of numerous FDA-approved drugs. rsc.org Beyond well-established areas, research continues to uncover new potential therapeutic applications for its derivatives.
Anti-HIV Activity: The search for novel anti-HIV agents is a critical area of drug discovery. Derivatives of the 3-acetylindole scaffold have been identified as a noteworthy class of compounds in this field. thepharmajournal.com For instance, 4-(1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, a compound derived from a 3-acetyl indole precursor, was reported to possess anti-HIV properties. researchgate.net Further studies have explored other modifications of the indole ring to target different aspects of the HIV life cycle. A series of indole-3-carbaldehyde derivatives with N-sulfonyl phenyl or N-phenacyl groups were synthesized and evaluated for their ability to inhibit HIV-1 integrase, a key viral enzyme. indiandrugsonline.org Within this series, certain compounds demonstrated significant inhibition of the enzyme. indiandrugsonline.org One promising compound, when tested against various reverse transcriptase (RT) mutant strains, showed notable activity, suggesting its potential as a dual inhibitor of both HIV integrase and reverse transcriptase. indiandrugsonline.org Additionally, a novel series of 3-oxindole-2-carboxylates were found to inhibit HIV-1 infection by specifically targeting Tat-mediated viral transcription, a different mechanism of action. mdpi.com One derivative, in particular, showed potent inhibitory effects on HIV-1 infection with a high selectivity index. mdpi.com These findings underscore the versatility of the indole and modified indole scaffolds in developing new anti-HIV therapies. researchgate.netnih.gov
Antihypertensive Activity: Indole derivatives have also been investigated for their potential to treat hypertension. researchgate.netnih.gov One study detailed a series of aryloxypropanolamines featuring a 3-indolyl-tert-butyl group as a nitrogen substituent. nih.gov Several of these compounds were found to exhibit a combination of antihypertensive effects, β-adrenergic receptor antagonism, and vasodilating properties in spontaneously hypertensive rats. nih.govacs.org Another study described the synthesis and evaluation of N-acetamido substituted 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles, with some compounds showing a significant reduction in arterial pressure in animal models. nih.gov The diverse mechanisms through which indole derivatives can exert antihypertensive effects make them an attractive scaffold for further research in cardiovascular medicine. researchgate.net
Biodistribution and Metabolite Analysis in Preclinical Animal Models
A study investigating the pharmacokinetics of indole itself in C57BL/6 mice after oral administration found that the highest concentrations were observed in the liver. febscongress.org This suggests significant first-pass metabolism. The study also detected that some metabolites, including oxindole, isatin, and the previously unobserved-in-eukaryotes 3-hydroxy-2-indolinone, were able to cross the blood-brain barrier. febscongress.org The gut microbiota plays a crucial role in the initial metabolism of dietary tryptophan into indole, which is then absorbed and can be hydroxylated by cytochrome P450 enzymes in the liver and subsequently conjugated before excretion. researchgate.net
More detailed pharmacokinetic analyses have been performed on more complex indole derivatives, such as synthetic cannabinoid receptor agonists (SCRAs). An in vitro study on twelve valinate or tert-leucinate indole and indazole-3-carboxamide SCRAs revealed several key properties. mdpi.com These compounds were generally found to be highly protein-bound, with values ranging from 88.9% to 99.5%. mdpi.com Most were also cleared rapidly in in vitro models using pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). mdpi.com Interestingly, the study noted that indole-based compounds were significantly less metabolically reactive than their corresponding indazole analogues. mdpi.com Despite rapid in vitro clearance, the high degree of protein binding is predicted to lead to much slower in vivo hepatic clearance, potentially resulting in longer detection windows for the parent drug and its metabolites. mdpi.com
The following table summarizes some of the key in vitro pharmacokinetic parameters for selected indole derivatives from the study. mdpi.comresearchgate.net
| Compound Class | Log D7.4 Range | Plasma Protein Binding (%) | In Vitro Clearance |
| Indole/Indazole Carboxamides | 2.81 - 4.95 | 88.9 - 99.5 | Rapid in pHLM and pHHeps |
In Silico Approaches and Molecular Modeling in Drug Discovery
Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries, prediction of binding affinities, and optimization of lead compounds before their synthesis. preprints.orgresearchgate.net
Molecular Docking Simulations for Ligand-Target Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. thesciencein.orgnih.gov This method is widely used to screen for novel inhibitors and to understand the structural basis of ligand-receptor interactions. thesciencein.org For indole derivatives, docking studies have been instrumental in identifying and rationalizing their biological activities against various targets.
For example, in the search for novel antituberculosis agents, molecular dynamics simulations of docked complexes suggested that hydrogen bond interactions with the aspartate residue Asp79 of the M. tuberculosis GyrB subunit are crucial for the high-affinity binding of identified indole inhibitors. acs.orgnih.gov Similarly, in a study of indole derivatives as potential antibacterial agents, molecular docking was used to determine how different ligands interact with the active site of the target receptor. nih.gov In another study, docking was employed to investigate the binding of indole derivatives to the antimicrobial peptide Btd-2, helping to elucidate residual interactions and binding affinity. thesciencein.orgrsyn.fyi These computational studies provide a valuable framework for predicting how compounds like this compound might interact with specific biological targets.
Binding Energy Calculations and Interaction Analysis (Hydrogen Bonds, Pi-Stacking, Hydrophobic Interactions)
Beyond predicting the binding pose, computational models can quantify the strength of the interaction through binding energy calculations and analyze the specific non-covalent forces that stabilize the ligand-receptor complex. These interactions are critical for a ligand's affinity and selectivity.
The indole ring, with its unique electronic properties, can participate in a wide range of non-covalent interactions. mdpi.com The nitrogen atom in the indole ring can act as a hydrogen bond donor, which can enhance the aqueous solubility of a protein-ligand complex. mdpi.com Theoretical studies on complexes between indole and proton donors have investigated the formation of hydrogen bonds with the π-cloud of both the pyrrole (B145914) and benzene (B151609) rings of the indole structure. nih.gov
Perhaps most significantly, the aromatic nature of the indole ring makes it a prime candidate for π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and particularly tryptophan within a protein's binding site. mdpi.comacs.org These stacking interactions are often crucial for both protein structure and protein-ligand binding. acs.org The strength of these interactions can be substantial, with one study demonstrating that π-π stacking can enhance the affinity of a protein for an aromatic drug by up to 70-fold. acs.org In addition to hydrogen bonds and π-π stacking, hydrophobic interactions also play a significant role in the binding of indole derivatives to protein targets. researchgate.net
The following table summarizes the key molecular interactions that are frequently observed in the binding of indole derivatives to their protein targets.
| Interaction Type | Description | Key Residues Involved |
| Hydrogen Bonds | Formed between the indole N-H group (donor) or carbonyl groups (acceptor) and polar amino acid residues. | Asp, Glu, Ser, Thr, Gln, Asn |
| π-π Stacking | Aromatic-aromatic interactions between the indole ring and aromatic amino acid side chains. | Trp, Tyr, Phe |
| Hydrophobic Interactions | Interactions between the non-polar parts of the indole ring and non-polar amino acid residues. | Ala, Val, Leu, Ile, Met |
| Cation-π Interactions | Electrostatic interaction between the electron-rich indole π-system and positively charged amino acid side chains. | Lys, Arg |
Virtual Screening and Computational Lead Optimization Strategies
Virtual screening is a computational technique that involves the rapid in silico assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach can be either ligand-based or structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties, while structure-based virtual screening relies on the 3D structure of the target protein. nih.gov
Both strategies have been successfully applied to the discovery of novel indole derivatives. In one example, a ligand-based virtual screening approach, using a previously identified active indole derivative as a template, led to the discovery of new and potent inhibitors of M. tuberculosis DNA gyrase. acs.org This demonstrates the power of virtual screening to efficiently identify new chemical scaffolds. acs.orgnih.gov
Once initial "hit" or "lead" compounds are identified, computational strategies play a crucial role in their optimization. preprints.org Lead optimization is the process of modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. preprints.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent analogues. nih.gov Computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics and reducing the need for extensive and costly experimental validation. preprints.org
Medicinal Chemistry and Pharmacological Applications of Indole Carbonitrile Frameworks
Rational Design and Optimization of Novel Therapeutic Agents Based on 3-acetyl-1H-indole-6-carbonitrile
Rational drug design is a strategy that leverages the three-dimensional structure of a biological target to design and optimize small molecules that can modulate its function. For the this compound scaffold, this process involves the systematic modification of its distinct chemical features to enhance potency, selectivity, and pharmacokinetic properties. While specific drug design campaigns centered on this exact molecule are not extensively documented, the principles can be readily applied by examining its structure and the established roles of its functional groups in medicinal chemistry.
The core indole (B1671886) scaffold itself offers multiple points for interaction and modification:
Indole N-H: The nitrogen proton can act as a hydrogen bond donor. Alkylation or arylation at this position can alter the molecule's steric profile and hydrogen bonding capacity, influencing receptor binding and solubility.
C3-acetyl group: The acetyl group is a key site for modification. The carbonyl can act as a hydrogen bond acceptor. The methyl group can be functionalized or replaced to explore different pockets within a target's active site. For instance, reacting the acetylindole with aldehydes can produce chalcone-like structures, which are known to possess a range of biological activities, including anti-inflammatory effects. thepharmajournal.com
C6-carbonitrile group: The nitrile group is an electron-withdrawing group that influences the electronic properties of the entire indole ring. It can serve as a hydrogen bond acceptor or, in some contexts, be bioisosterically replaced with other groups like amides or tetrazoles to improve metabolic stability or binding affinity. The nitrile itself can be a key pharmacophoric feature or a reactive handle for covalent modification. nih.govekb.eg
Structure-activity relationship (SAR) studies on related indole-2-carboxamides have shown that modifications at various positions on the indole ring and its substituents can significantly impact biological activity, for example, as modulators of the CB1 receptor. nih.gov Similarly, computational methods and in silico screening can guide the design of derivatives of the this compound scaffold to enhance interactions with specific enzyme or receptor targets, a strategy successfully used for other complex molecules. acs.org
| Position/Group | Potential Modifications | Purpose in Drug Design |
|---|---|---|
| Indole N1-H | Alkylation, Arylation, Acylation | Modulate solubility, alter steric bulk, remove H-bond donor capacity, improve membrane permeability. |
| C2-Position | Substitution (e.g., arylation) | Explore additional binding pockets, alter electronic properties. Palladium-catalyzed reactions can introduce aryl groups. acs.org |
| C3-Acetyl | Condensation reactions (e.g., with aldehydes), reduction to alcohol, conversion to oxime/hydrazone, alpha-halogenation. | Introduce new pharmacophores, create linkers for conjugates, alter H-bonding capacity. thepharmajournal.com |
| C4/C5/C7-Positions | Halogenation, Alkylation | Fine-tune electronic properties, improve binding affinity through halogen bonding, block metabolic sites. |
| C6-Carbonitrile | Hydrolysis to carboxylic acid/amide, reduction to amine, conversion to tetrazole. | Introduce charged groups, create new H-bonding interactions, serve as a bioisosteric replacement to enhance pharmacological properties. |
Role in the Development of Indole-Based Scaffolds in Modern Drug Discovery Pipelines
The indole nucleus is considered a "privileged structure" in drug discovery because it can serve as a high-affinity ligand for multiple receptors. nih.govresearchgate.net This versatility has led to the development of numerous indole-containing drugs for a wide range of diseases. nih.govnih.gov The compound this compound is a valuable asset in modern drug discovery pipelines, not necessarily as a final drug but as a highly functionalized starting material for building diverse chemical libraries. matrixscientific.com
Drug discovery often relies on screening large numbers of compounds to identify "hits." The this compound scaffold is ideal for this purpose because its functional groups at the C3 and C6 positions allow for the rapid generation of a wide variety of derivatives. This process, often termed diversity-oriented synthesis, aims to create collections of molecules that cover a broad chemical space, increasing the probability of finding a compound with desired biological activity.
For example, the acetyl group can be a handle for creating more complex side chains, while the nitrile group can be transformed into other functional groups, leading to new classes of indole scaffolds. This approach is crucial for identifying leads against new and challenging biological targets where the required pharmacophore is unknown. researchgate.netacs.org
Applications as Biochemical Probes for Elucidating Biological Pathways
Biochemical probes are specialized small molecules used to study and manipulate biological systems. They are essential tools for elucidating complex pathways and validating drug targets. The compound this compound is described as a biochemical for proteomics research and possesses structural features that make it an excellent candidate for development into such a probe. scbt.com
Key features of a biochemical probe include:
A binding moiety: A core scaffold that selectively interacts with the protein of interest. The indole ring is known to bind to many protein classes. nih.gov
A reactive group (warhead): An electrophilic group that can form a covalent bond with a nearby nucleophilic amino acid residue (like cysteine or lysine) on the target protein. The nitrile group, while often stable, can act as an electrophile in certain enzymatic contexts. nih.gov
A linker and reporter tag: A chain that connects the probe to a reporter group (e.g., a fluorescent dye, biotin) for detection and identification of the target protein. The acetyl group on this compound provides a convenient attachment point for such linkers.
By modifying this scaffold, researchers can design activity-based probes (ABPs) to profile enzyme activity directly in complex biological systems or create affinity-based probes to isolate and identify binding partners of a particular compound. While specific applications of this compound as a probe are not yet widely published, its chemical nature makes it a promising platform for creating such tools to advance our understanding of biology. acs.org
Utility as Heterocyclic Building Blocks in Advanced Organic Synthesis
Beyond its direct applications in medicinal chemistry, this compound is a valuable heterocyclic building block in organic synthesis. Its utility stems from the reactivity of its functional groups, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Particularly noteworthy is the use of closely related 3-cyanoacetyl indoles in multicomponent reactions (MCRs). nih.govresearchgate.net MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, saving time, resources, and reducing waste. mdpi.com The activated methylene (B1212753) group adjacent to the carbonyl and nitrile in 3-cyanoacetyl indoles makes them ideal substrates for reactions like the Knoevenagel condensation, which often initiates a cascade of further reactions. researchgate.net
These indole derivatives can be used to construct a diverse array of more complex heterocyclic systems, demonstrating their power as synthetic intermediates. nih.govresearchgate.net The electron-withdrawing nature of the C6-nitrile group in this compound further activates the indole ring for certain synthetic transformations, enhancing its utility.
| Reactants | Resulting Heterocycle | Reaction Type | Reference |
|---|---|---|---|
| 3-Cyanoacetyl indole, Aromatic Aldehydes, Malononitrile (B47326) | Polysubstituted Pyrans | One-pot multicomponent reaction | nih.gov |
| 3-Cyanoacetyl indole, Aldehydes, 3-Acetyl-2H-chromenones, Ammonium (B1175870) Acetate (B1210297) | Indole-Coumarin-Pyridine Hybrids | One-pot four-component condensation | nih.gov |
| 3-Cyanoacetyl indole, Aromatic Aldehydes, Cycloalkanones, Ammonium Acetate | Indole-Cycloalkyl[b]pyridine Hybrids | Tandem Knoevenagel/Michael addition/Cyclization | nih.gov |
| 3-Cyanoacetyl indole, Aldehydes, 1H-Tetrazole-5-amine | Indolyl-Tetrazolopyrimidines | One-pot three-component reaction | nih.gov |
| 3-Cyanoacetyl indole, Aryl Aldehydes, Urea (B33335) | Indolyl-Tetrahydropyrimidines | Multicomponent reaction | researchgate.net |
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly methods for the synthesis of indole (B1671886) derivatives is a continuous pursuit in organic chemistry. openmedicinalchemistryjournal.comresearchgate.net Future research into 3-acetyl-1H-indole-6-carbonitrile will likely focus on developing novel and sustainable synthetic routes that offer advantages over conventional methods. These may include the use of greener solvents like water, microwave-assisted reactions, and catalyst-free conditions to minimize environmental impact and improve economic viability. openmedicinalchemistryjournal.com
Recent advancements in multicomponent reactions (MCRs) present a promising strategy for the one-pot synthesis of complex indole structures. rsc.orgnih.gov Researchers are exploring MCRs that can efficiently assemble the this compound core from simple, readily available starting materials. researchgate.net The goal is to devise scalable and atom-economical processes that reduce waste and energy consumption. rsc.orgresearchgate.net
Advanced SAR and Detailed Mechanism of Action Elucidation for Specific Biological Targets
While the indole nucleus is known to interact with a multitude of biological targets, detailed structure-activity relationship (SAR) studies for this compound are crucial for optimizing its therapeutic potential. researchgate.netnih.govresearchgate.net Future investigations will involve the systematic modification of the acetyl and carbonitrile groups, as well as substitutions on the indole ring, to understand how these changes affect biological activity. This will enable the design of more potent and selective analogs.
Concurrently, elucidating the precise mechanism of action at specific biological targets is a critical next step. This involves identifying the proteins, enzymes, or receptors with which the compound interacts and understanding the molecular basis of these interactions. nih.gov Techniques such as molecular docking and biochemical assays will be instrumental in pinpointing the direct targets and downstream signaling pathways affected by this compound.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. researchgate.net This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive profile of the cellular response to the compound. nih.gov By analyzing changes across these different biological layers, researchers can identify key pathways and networks modulated by the compound, offering insights into its broader physiological impact. mdpi.com
For instance, metabolomics can reveal alterations in metabolic pathways, such as tryptophan metabolism, which is known to be linked to various physiological and pathological states. dovepress.comwikipedia.orgmdpi.com Integrated multi-omics analysis can help to connect these metabolic shifts with changes in gene and protein expression, providing a more complete picture of the compound's biological signature. researchgate.netnih.gov
Development of Targeted Delivery Systems for Indole-Carbonitrile Compounds
Enhancing the therapeutic efficacy and reducing potential side effects of indole-carbonitrile compounds like this compound can be achieved through the development of targeted delivery systems. nih.gov Nanotechnology offers promising platforms, such as polymeric nanoparticles and layered double hydroxides, to encapsulate and deliver these compounds specifically to diseased tissues or cells. researchgate.netresearchgate.net
These delivery systems can improve the solubility and bioavailability of the compound, protect it from degradation, and enable controlled release at the target site. nih.govresearchgate.net Future research will focus on designing and optimizing these nanocarriers to improve their targeting efficiency and biocompatibility, ultimately leading to more effective and safer therapeutic applications. researchgate.net
Therapeutic Potential in Emerging and Neglected Disease Areas
The broad biological activity of indole derivatives suggests that this compound and its analogs may have therapeutic potential in a range of emerging and neglected diseases. nih.govnih.gov Beyond well-established areas like cancer and neurodegenerative disorders, researchers are exploring the utility of indole compounds in treating infectious diseases, including those caused by multidrug-resistant pathogens. nih.govnih.gov
Furthermore, the immunomodulatory properties of certain indole derivatives open up possibilities for their use in autoimmune diseases and other inflammatory conditions. dovepress.com Future studies will aim to screen this compound and related compounds against a wider panel of disease models to uncover new therapeutic applications and address unmet medical needs.
Q & A
Q. What are the established synthetic routes for 3-acetyl-1H-indole-6-carbonitrile, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves functionalization of the indole scaffold. A common approach is the acetylation of 1H-indole-6-carbonitrile using acetylating agents (e.g., acetyl chloride or acetic anhydride) under acidic or basic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst can promote selective acetylation at the 3-position . Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents are critical for minimizing side products like over-acetylated derivatives. Purification via recrystallization (using DMF/acetic acid mixtures) or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the acetyl group (δ ~2.6 ppm for CH₃, δ ~168 ppm for carbonyl) and nitrile (δ ~110–120 ppm in ¹³C). Aromatic protons in the indole ring appear as multiplets between δ 7.0–8.5 ppm .
- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) validate functional groups.
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond angles (e.g., C4–N1–C1 = ~109.7°) and torsion angles to confirm regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 195.13 [M+H]⁺) .
Advanced Research Questions
Q. How does the electronic nature of the acetyl and nitrile groups influence the reactivity of this compound in multicomponent reactions?
- Methodological Answer : The electron-withdrawing nitrile group activates the indole ring for electrophilic substitution at the 2- and 4-positions, while the acetyl group directs nucleophilic attacks (e.g., condensation with hydrazines to form pyrazole derivatives). In multicomponent reactions (e.g., with aldehydes and amines), the nitrile participates in cycloaddition or Strecker-type reactions. Computational studies (DFT) predict electrophilic Fukui indices to guide reaction design . Experimental validation involves monitoring reaction kinetics via HPLC under varying pH (3–9) and solvent systems (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions between computational predictions (e.g., regioselectivity) and experimental outcomes in derivatization reactions?
- Methodological Answer : Discrepancies often arise from solvation effects or transition-state barriers not modeled in gas-phase DFT calculations. To address this:
- Compare experimental NMR/LC-MS data with in silico predictions (e.g., using Reaxys or Pistachio databases for analogous reactions) .
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
- Use SHELX-refined crystal structures to validate steric effects influencing regioselectivity .
Q. How can green chemistry principles be applied to optimize the scalability of this compound synthesis?
- Methodological Answer :
- Solvent Selection : Replace acetic acid with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalysis : Use immobilized lipases or zeolites to enhance recyclability and reduce waste.
- Continuous Flow Reactors : Improve heat/mass transfer, enabling shorter reaction times (1–2 hours vs. 5 hours batch) and higher yields (85–90%) .
- Life-Cycle Assessment (LCA) : Quantify E-factors (kg waste/kg product) to benchmark sustainability .
Q. What role does this compound play in the synthesis of bioactive heterocycles, and how is activity validated?
- Methodological Answer : The compound serves as a precursor for tetrazolo[1,5-a]pyrimidines (Scheme 44 in ) and indole-fused β-carbolines. Key steps:
- Cyclocondensation : React with aminothiazoles or hydrazines under microwave irradiation (100–120°C, 30 min).
- Biological Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
